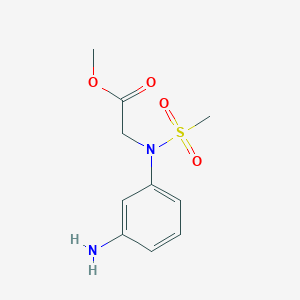

methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biocatalysis and Drug Metabolism

Sulfonamides, including those structurally similar to methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate, have been utilized in studies focusing on drug metabolism. Zmijewski et al. (2006) demonstrated the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, aiming to support the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy. This approach provided insights into the metabolism of sulfonamide-based drugs, facilitating the development of drugs with improved pharmacokinetic properties (Zmijewski et al., 2006).

Development of Prodrugs

Larsen et al. (1988) explored the potential of N-acyl derivatives of model sulfonamides as prodrugs, aiming to improve the solubility and pharmacokinetic profiles of sulfonamide-containing drugs. This study highlighted the kinetics of hydrolysis of these derivatives, demonstrating a method to enhance drug solubility and efficacy through structural modification of the sulfonamide group (Larsen, Bundgaard, & Lee, 1988).

Antibody Generation for ELISA

Adrián et al. (2009) focused on generating antibodies against sulfonamide antibiotics, utilizing them to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This innovative approach underscores the application of sulfonamide derivatives in creating selective and sensitive detection methods for antibiotic residues in food products (Adrián et al., 2009).

Herbicide Resistance and Plant Biology

Chaleff and Mauvais (1984) investigated how two sulfonylurea herbicides inhibit acetolactate synthase in plants, contributing to herbicide resistance. This study elucidates the biochemical basis of herbicide resistance, guiding the development of more effective and selective agricultural chemicals (Chaleff & Mauvais, 1984).

Antimicrobial and Antifungal Applications

Research on novel sulfonamides has also extended into antimicrobial and antifungal applications. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating their potential as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Eigenschaften

IUPAC Name |

methyl 2-(3-amino-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZMNFSGGBFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC(=C1)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)

![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)

![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)

![(2Z,4E)-2-[(ethoxycarbonyl)methylthio]-5-phenylpenta-2,4-dienoic acid](/img/structure/B2591003.png)

![1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591007.png)